Desmethylene Paroxetine Hydrochloride Salt
Overview
Description
Desmethylene Paroxetine (hydrochloride) is a major urinary metabolite of the selective serotonin reuptake inhibitor paroxetine . Paroxetine is widely used in the treatment of depression and anxiety disorders due to its potent inhibition of serotonin reuptake . Desmethylene Paroxetine (hydrochloride) retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) Paroxetine . The primary target of this compound is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of the action of serotonin, a neurotransmitter involved in mood regulation, by reuptaking it from the synaptic cleft back into the presynaptic neuron .
Mode of Action
This compound, like its parent compound Paroxetine, acts by inhibiting the reuptake of serotonin by the SERT . This inhibition leads to an increase in the level of serotonin in the synaptic cleft, which can enhance serotonergic neurotransmission .
Biochemical Pathways
The action of this compound primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it can increase the availability of serotonin in the synaptic cleft, thereby enhancing the signaling through serotonin receptors . This can lead to various downstream effects, including mood elevation and reduction of anxiety .
Pharmacokinetics
Paroxetine, the parent compound of this compound, is almost completely absorbed when ingested orally . It is partly metabolized by CYP2D6 into inactive metabolites, including Desmethylene Paroxetine . The pharmacokinetic characteristics of Paroxetine can alter with dosage, leading to nonlinear pharmacokinetics and increased exposure with time .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of serotonergic neurotransmission . This can lead to various effects, including mood elevation and reduction of anxiety . It’s worth noting that the specific effects can vary depending on individual factors, such as the person’s baseline serotonin levels and their specific genetic makeup .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, concurrent medications, and individual genetic variations in drug-metabolizing enzymes can affect the metabolism and hence the action of this compound . Moreover, the compound’s action can also be influenced by the person’s physiological state, such as their baseline serotonin levels .
Biochemical Analysis
Biochemical Properties
Desmethylene Paroxetine Hydrochloride Salt interacts with various enzymes and proteins in biochemical reactions. It is a potent, selective serotonin reuptake inhibitor (Ki = 0.72 nM) . This interaction with the serotonin transporter protein leads to an increase in the extracellular level of the neurotransmitter serotonin, which can enhance neurotransmission .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the reuptake of serotonin into presynaptic cells, which leads to increased levels of serotonin available for binding to the postsynaptic receptor .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the serotonin transporter on the presynaptic neuron, inhibiting the reuptake of serotonin and thus increasing its availability in the synaptic cleft .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a major urinary metabolite of Paroxetine , indicating that it is part of the metabolic pathway of this drug
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethylene Paroxetine (hydrochloride) is synthesized through the metabolic pathway of paroxetine. The synthesis involves the removal of a methylene group from paroxetine, resulting in the formation of Desmethylene Paroxetine . The reaction conditions typically involve the use of specific enzymes that facilitate this metabolic transformation .
Industrial Production Methods
Industrial production of Desmethylene Paroxetine (hydrochloride) is not as common as its parent compound, paroxetine. it can be produced in a laboratory setting for research purposes. The production involves the use of paroxetine as a starting material, followed by enzymatic reactions to obtain the desired metabolite .
Chemical Reactions Analysis
Types of Reactions
Desmethylene Paroxetine (hydrochloride) undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated products, while reduction may result in the formation of dehydroxylated products .
Scientific Research Applications
Desmethylene Paroxetine (hydrochloride) has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Paroxetine: The parent compound, known for its potent serotonin reuptake inhibition.
Femoxetine: Another selective serotonin reuptake inhibitor with structural similarities to paroxetine.
Uniqueness
Desmethylene Paroxetine (hydrochloride) is unique due to its status as a major metabolite of paroxetine. It retains some pharmacological properties of paroxetine while also exhibiting distinct metabolic characteristics . This makes it valuable for studying the metabolism and pharmacokinetics of paroxetine .
Properties
IUPAC Name |
4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPUDSSHAJOHQK-LINSIKMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747552 | |
Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159126-30-4 | |
Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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